molecular formula C9H11N3 B14871831 2-Methyl-6-propylpyrimidine-4-carbonitrile

2-Methyl-6-propylpyrimidine-4-carbonitrile

Cat. No.: B14871831
M. Wt: 161.20 g/mol
InChI Key: UNAJNRMUKDJHEV-UHFFFAOYSA-N
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Description

2-Methyl-6-propylpyrimidine-4-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their significant roles in biological systems, particularly in nucleic acids like DNA and RNA. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position, a propyl group at the 6-position, and a cyano group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-propylpyrimidine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyl-4,6-dichloropyrimidine with propylamine followed by the introduction of a cyano group can yield the desired compound. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of multi-stage reactors allows for precise control over reaction conditions, minimizing the formation of unwanted by-products. The process may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-propylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propylamine in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-propylpyrimidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.

    Industry: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-propylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase. The cyano group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of DNA and RNA synthesis.

Comparison with Similar Compounds

  • 2-Methyl-4,6-dichloropyrimidine
  • 2-Methyl-6-ethylpyrimidine-4-carbonitrile
  • 2-Methyl-6-isopropylpyrimidine-4-carbonitrile

Comparison: 2-Methyl-6-propylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Methyl-4,6-dichloropyrimidine, it has a cyano group that enhances its reactivity in nucleophilic substitution reactions. The propyl group at the 6-position provides steric hindrance, affecting its interaction with enzymes and other biological targets.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-methyl-6-propylpyrimidine-4-carbonitrile

InChI

InChI=1S/C9H11N3/c1-3-4-8-5-9(6-10)12-7(2)11-8/h5H,3-4H2,1-2H3

InChI Key

UNAJNRMUKDJHEV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C)C#N

Origin of Product

United States

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